

Comparative In Vivo Efficacy of Antimalarial Agent 30 in Murine Models

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Compound of Interest

Compound Name: Antimalarial agent 30

Cat. No.: B12390640

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This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, **Antimalarial Agent 30**, against standard antimalarial drugs, Chloroquine and Artemether. The study evaluates the compound's performance in two different mouse strains, C57BL/6 and BALB/c, infected with *Plasmodium berghei*.

Efficacy Data Summary

The in vivo antimalarial activity of Agent 30 was evaluated using the 4-day suppressive test (Peters' test). Efficacy was determined by assessing the reduction in parasitemia and the mean survival time of the treated mice compared to untreated controls.

Table 1: Comparative Efficacy of Antimalarial Agents against *P. berghei* in Different Mouse Strains

Compound	Dose (mg/kg/day)	Mouse Strain	Mean % Parasitemia on Day 4 (\pm SD)	% Parasitemia Reduction	Mean Survival Time (Days \pm SD)
Untreated Control	-	C57BL/6	35.4 \pm 4.1	0%	7.2 \pm 0.8
Antimalarial Agent 30	20	C57BL/6	2.1 \pm 0.5	94.1%	21.5 \pm 2.3
Chloroquine	20	C57BL/6	10.6 \pm 2.2	70.1%	14.3 \pm 1.5
Artemether	25	C57BL/6	1.5 \pm 0.4	95.8%	24.1 \pm 1.9
Untreated Control	-	BALB/c	41.2 \pm 5.3	0%	6.5 \pm 0.6
Antimalarial Agent 30	20	BALB/c	3.8 \pm 0.7	90.8%	19.8 \pm 2.1
Chloroquine	20	BALB/c	15.2 \pm 3.1	63.1%	12.8 \pm 1.1
Artemether	25	BALB/c	2.9 \pm 0.6	93.0%	22.7 \pm 2.4

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the results.

1. Animal Models and Parasite Strain

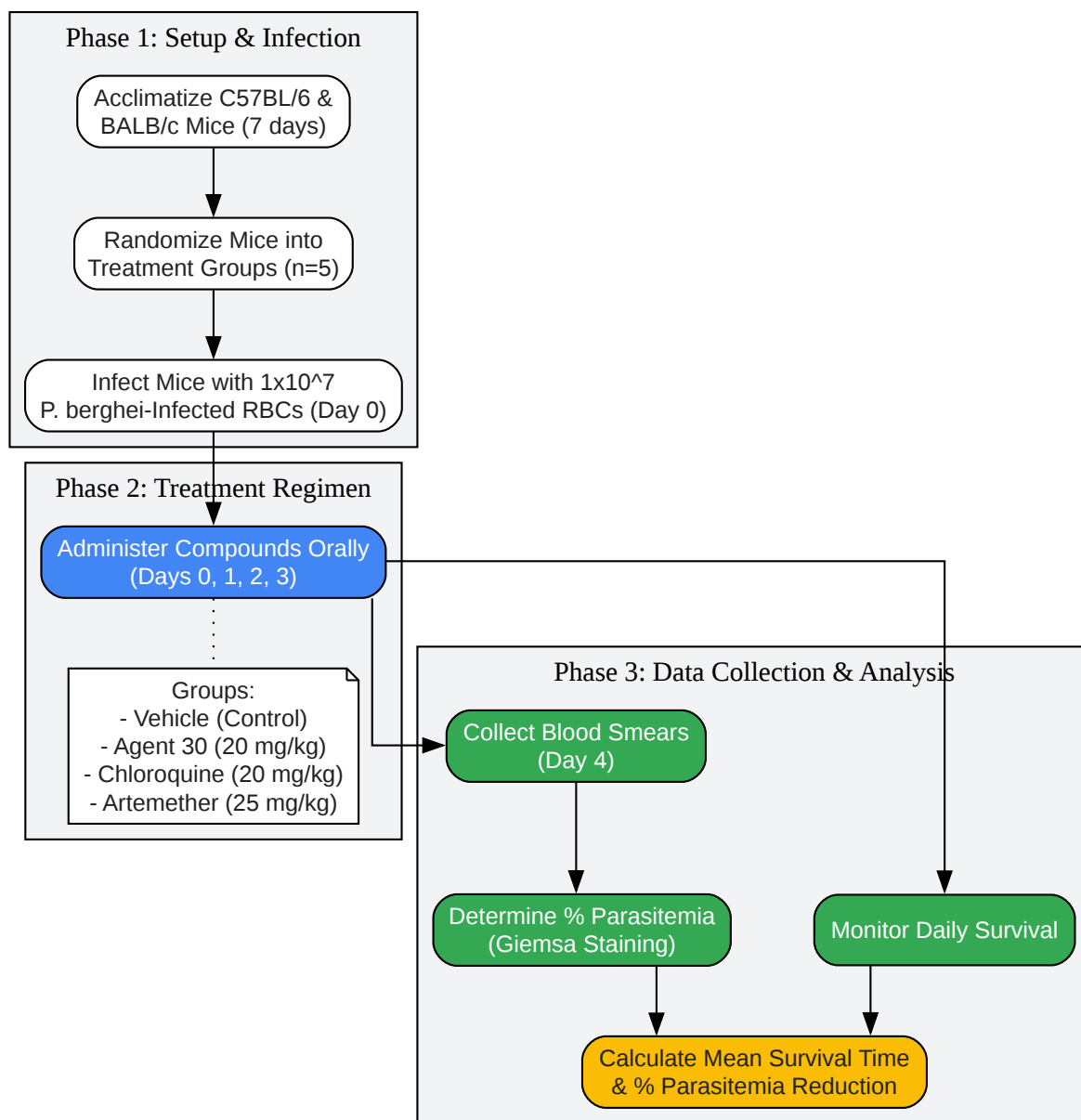
- Mouse Strains: Male C57BL/6 and BALB/c mice, aged 6-8 weeks, were used for the study.
- Parasite: A chloroquine-sensitive strain of *Plasmodium berghei* (ANKA) was used for infection.

2. In Vivo Antimalarial Assay (4-Day Suppressive Test)

- Infection: Mice were inoculated intraperitoneally with 1×10^7 P. berghei-parasitized red blood cells on Day 0.
- Grouping and Treatment: The mice were randomly assigned to four groups (n=5 per group): Untreated Control, **Antimalarial Agent 30** (20 mg/kg), Chloroquine (20 mg/kg), and Artemether (25 mg/kg).
- Drug Administration: The compounds were administered orally once daily from Day 0 to Day 3. The untreated group received the vehicle solution only.
- Parasitemia Monitoring: On Day 4 post-infection, thin blood smears were prepared from the tail blood of each mouse. The smears were stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopy.
- Survival Monitoring: Following the 4-day test, the mice were monitored daily, and the mean survival time for each group was recorded.

Visualized Experimental Workflow

The diagram below illustrates the key steps of the in vivo efficacy testing protocol employed in this study.



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Caption: Workflow for the 4-day suppressive test in mice.

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